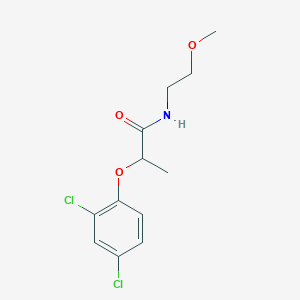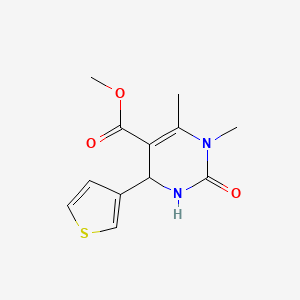![molecular formula C20H19NO3S2 B3924934 5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924934.png)
5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, also known as DMTB, is a thiazolidinone derivative that has been studied for its potential therapeutic applications. DMTB has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In
Wirkmechanismus
The mechanism of action of 5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. Additionally, this compound has been shown to activate the p53 pathway, which is involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as SOD and CAT. Additionally, this compound has been shown to induce apoptosis and inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its low toxicity. This compound has been shown to have low toxicity in various cell lines and animal models. Additionally, this compound has been shown to have good solubility in various solvents, which makes it easy to use in lab experiments. One limitation of using this compound in lab experiments is its limited stability. This compound is sensitive to light and air, which can degrade its activity over time.
Zukünftige Richtungen
There are several future directions for the study of 5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. One direction is to explore its potential therapeutic applications in other diseases such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
Wissenschaftliche Forschungsanwendungen
5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and oxidative stress. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Eigenschaften
IUPAC Name |
(5Z)-5-[[2-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c1-13-7-8-14(2)17(11-13)24-10-9-23-16-6-4-3-5-15(16)12-18-19(22)21-20(25)26-18/h3-8,11-12H,9-10H2,1-2H3,(H,21,22,25)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUGKWVRORVLHG-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCOC2=CC=CC=C2C=C3C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCCOC2=CC=CC=C2/C=C\3/C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924860.png)

![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924873.png)
![1-(1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)-1-propanol](/img/structure/B3924915.png)
![2-(methylthio)-4-[3-(2-thienyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B3924922.png)
![5-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924929.png)
![6-(2-hydroxy-5-nitrobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3924939.png)
![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B3924941.png)
![3-(benzylthio)-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3924955.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3924963.png)
![3-(allylthio)-6-[5-(3-nitrophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3924965.png)
![5-{[2-methyl-1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3924966.png)

![5-{5-bromo-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3924981.png)